molecular formula C18H15Cl2NO B14572285 1-[(3,4-Dichlorophenyl)methyl]-3,4-dimethylquinolin-2(1H)-one CAS No. 61298-11-1

1-[(3,4-Dichlorophenyl)methyl]-3,4-dimethylquinolin-2(1H)-one

Cat. No.: B14572285
CAS No.: 61298-11-1
M. Wt: 332.2 g/mol
InChI Key: JJBFGRDWDQXUGU-UHFFFAOYSA-N
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Description

1-[(3,4-Dichlorophenyl)methyl]-3,4-dimethylquinolin-2(1H)-one is a synthetic organic compound characterized by its unique structure, which includes a quinoline core substituted with dichlorophenyl and dimethyl groups

Preparation Methods

The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-3,4-dimethylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzyl chloride and 3,4-dimethylquinoline.

    Reaction Conditions: The reaction involves the alkylation of 3,4-dimethylquinoline with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

1-[(3,4-Dichlorophenyl)methyl]-3,4-dimethylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced with other nucleophiles such as amines or thiols.

Scientific Research Applications

1-[(3,4-Dichlorophenyl)methyl]-3,4-dimethylquinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]-3,4-dimethylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound is known to:

    Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Interact with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

1-[(3,4-Dichlorophenyl)methyl]-3,4-dimethylquinolin-2(1H)-one can be compared with similar compounds such as:

    3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione: This compound shares the dichlorophenyl group but has a different core structure, leading to distinct chemical and biological properties.

    1-{[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]-methyl}-1H-1,2,4-triazole: This compound also contains a dichlorophenyl group but differs in its triazole core, which affects its reactivity and applications.

Properties

CAS No.

61298-11-1

Molecular Formula

C18H15Cl2NO

Molecular Weight

332.2 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3,4-dimethylquinolin-2-one

InChI

InChI=1S/C18H15Cl2NO/c1-11-12(2)18(22)21(17-6-4-3-5-14(11)17)10-13-7-8-15(19)16(20)9-13/h3-9H,10H2,1-2H3

InChI Key

JJBFGRDWDQXUGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=CC=CC=C12)CC3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

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